Stereochemical Definition: trans-(2R,3S) Configuration vs. Stereochemically Undefined 2-Methylazetidine-3-carboxylate HCl
Methyl trans-2-methylazetidine-3-carboxylate hydrochloride is explicitly the (2R,3S)-trans diastereomer, confirmed by InChI Key TVJIWRQAMQUMPO-JBUOLDKXSA-N incorporating defined tetrahedral stereocenters at C2 and C3 . In contrast, the commonly sourced methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS 1638761-38-2) bears an InChI lacking stereochemical descriptors (InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H), indicating racemic or stereochemically undefined material . The trans relationship places the C2-methyl and C3-carboxylate on opposite faces of the azetidine ring, which is structurally analogous to the trans-2-carboxyazetidine-3-acetic acid (t-CAA) pharmacophore exploited in glutamate receptor ligand design [1].
Comparator: undefined/racemic (no stereodescriptors)
| Evidence Dimension | Stereochemical identity (InChI-level definition of stereocenters) |
|---|---|
| Target Compound Data | InChI Key: TVJIWRQAMQUMPO-JBUOLDKXSA-N; IUPAC: methyl (2R,3S)-2-methylazetidine-3-carboxylate;hydrochloride; defined trans-(2R,3S) configuration |
| Comparator Or Baseline | Methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS 1638761-38-2); InChI: InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H; no stereochemistry defined |
| Quantified Difference | Absolute stereochemical identity (trans-2R,3S) vs. undefined/racemic; two defined stereocenters vs. zero defined stereocenters |
| Conditions | Structural identity comparison by IUPAC nomenclature, InChI, and InChI Key from supplier certificates of analysis |
Why This Matters
When the azetidine scaffold is incorporated into a peptide or small-molecule therapeutic candidate, the trans vs. cis stereochemistry dictates the spatial orientation of pharmacophoric elements and directly determines biological target engagement; procurement of stereochemically undefined material introduces an uncontrolled variable that can confound SAR interpretation and lead to false-negative or false-positive activity readouts.
- [1] Bräuner-Osborne, H.; Bunch, L.; Chopin, N.; Couty, F.; Evano, G.; Jensen, A. A.; Kusk, M.; Nielsen, B.; Rabasso, N. Azetidinic Amino Acids: Stereocontrolled Synthesis and Pharmacological Characterization as Ligands for Glutamate Receptors and Transporters. Org. Biomol. Chem. 2005, 3, 3926–3936. DOI: 10.1039/b509514j. View Source
